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Compound of Interest

Compound Name: TA-270

Cat. No.: B15574754

A comprehensive guide to the first-in-class MAT2A inhibitor, AG-270, offering a comparative
analysis of its performance against other therapies, supported by experimental data from
published studies.

AG-270 is an orally active, reversible, and allosteric inhibitor of methionine adenosyltransferase
2A (MAT2A) with an IC50 of 14 nM.[1] It is a first-in-class drug that has undergone clinical
development for the treatment of tumors with homozygous methylthioadenosine phosphorylase
(MTAP) deletion.[2] This guide provides a meta-analysis of published data on AG-270,
comparing its efficacy and mechanism of action with other MAT2A inhibitors and its use in
combination therapies.

Performance and Efficacy

AG-270 has been evaluated as both a monotherapy and in combination with other
chemotherapeutic agents. Preclinical and clinical studies have demonstrated its potential in
targeting MTAP-deleted cancers, a genetic alteration present in approximately 15% of all
human cancers.[3][4]

Preclinical Efficacy

In preclinical studies, AG-270 demonstrated potent and selective anti-proliferative activity in
MTAP-null cancer cell lines.[1] In a pancreatic xenograft mouse model with MTAP-null tumors,
oral administration of AG-270 at 200 mg/kg once daily for 38 days resulted in a dose-
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dependent reduction in tumor S-adenosylmethionine (SAM) levels and tumor growth, and was
well-tolerated.[1]

Clinical Efficacy: Phase | Trial

A first-in-human, phase I clinical trial (NCT03435250) evaluated AG-270 as a monotherapy in
patients with advanced solid tumors or lymphomas with homozygous MTAP deletion.[5][6] The
study enrolled 40 patients with various cancers, including bile duct, pancreatic, mesothelioma,
and non-small cell lung cancer.[3][7]

Key findings from the monotherapy arm of the Phase | trial:

e Pharmacodynamics: AG-270 treatment led to maximal reductions in plasma SAM
concentrations ranging from 54% to 70%.[5][6] Analysis of paired tumor biopsies also
showed a decrease in symmetrically di-methylated arginine (SDMA) residues, a downstream
marker of MAT2A inhibition.[8][5]

o Efficacy: In a heavily pre-treated patient population, AG-270 monotherapy showed modest
signs of anti-tumor activity. Two patients achieved a partial response, and five others had
radiographically confirmed stable disease for at least 16 weeks.[8][5][6] The disease control
rate at 16 weeks was 17.5%.[8] One confirmed partial response was observed in a patient
with a high-grade neuroendocrine carcinoma of the lung.[7]

Table 1: Summary of AG-270 Monotherapy Phase | Clinical Trial Data
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Parameter Value Reference
Clinical Trial ID NCT03435250 [81[5]
Number of Patients 40 [81[5]

Patient Population

Advanced malignancies with

homozygous MTAP deletion

[8][5]

Maximum Tolerated Dose

200 mg once daily

[3]

Plasma SAM Reduction

54% - 70%

[B][5]

Partial Responses 2 [8][5]
Stable Disease (=16 weeks) 5 [81[5]
Disease Control Rate (at 16

17.5% [8]

weeks)

Combination Therapy

Preclinical data suggests that AG-270 has synergistic effects when combined with taxanes

(paclitaxel and docetaxel) and gemcitabine. In patient-derived xenograft (PDX) models, the

combination of AG-270 with docetaxel resulted in 50% complete tumor regressions in some

models.[4] These promising preclinical results led to the initiation of combination arms in the

Phase I trial, investigating AG-270 with docetaxel in non-small cell lung cancer and with nab-

paclitaxel and gemcitabine in pancreatic cancer.[8][7]

Comparative Analysis with Other MAT2A Inhibitors

While AG-270 is a first-in-class MAT2A inhibitor to enter clinical trials, other MAT2A inhibitors

are also in development.[8]

Table 2: Comparison of Selected MAT2A Inhibitors
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Key
Inhibitor Developer IC50 Characteristic Reference
s

First-in-class,
Agios oral, allosteric,
AG-270 ] 14 nM _ [1]
Pharmaceuticals reversible

inhibitor.

In Phase 1
clinical trials,
IDEAYA also being tested
IDE397 o - ) o 9]
Biosciences in combination
with a PRMT5

inhibitor.

One of the first
] commercial
PF-9366 Pfizer 420 nM [°]
MAT2A

inhibitors.

Reported to have

higher potency

and selectivity
SCR-7952 - - i [9]

than AG-270 in

preclinical

models.

Safety and Tolerability

In the Phase I trial, AG-270 was generally well-tolerated at doses up to 200 mg once daily.[8]
The most common treatment-related adverse events were reversible and manageable.

o Common Adverse Events (any grade): Fatigue (25%), increased blood bilirubin (15%),
hyperbilirubinemia (12.5%), anemia (10%), and thrombocytopenia (10%).[8]

o Grade >3 Adverse Events: Reversible increases in liver function tests and thrombocytopenia
were the most common Grade 3 or higher treatment-related adverse events.[7] Two of Six
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patients treated with 200 mg twice daily experienced Grade 3 or 4 decreases in platelet
counts, and two had Grade 3 or 4 increases in liver enzymes.[3]

o Other Adverse Events: Sporadic maculopapular erythematous rashes were observed, which
resolved after stopping treatment.[8]

Experimental Protocols
AG-270 Phase I Clinical Trial (NCT03435250)

o Study Design: A first-in-human, open-label, dose-escalation, and expansion study.

e Primary Objective: To determine the maximum tolerated dose (MTD) and recommended
Phase 2 dose of AG-270.[8][5]

o Secondary Objectives: To evaluate the safety, tolerability, pharmacokinetics,
pharmacodynamics, and preliminary anti-tumor activity of AG-270.[8][5]

o Patient Population: Patients with advanced solid tumors or lymphomas with homozygous
deletion of CDKN2A/MTAP or loss of MTAP protein expression confirmed by
immunohistochemistry.[8][5]

e Dosing Regimen: AG-270 was administered orally once daily (QD) or twice daily (BID) in 28-
day cycles, with doses ranging from 50 mg to 400 mg daily.[3][8]

o Pharmacodynamic Assessments: Plasma SAM levels were measured at baseline and at
multiple time points during treatment. Paired tumor biopsies were collected at baseline and
on-treatment to assess for changes in SDMA levels.[8][5]

Preclinical Xenograft Study

» Animal Model: Pancreatic KP4 MTAP-null xenograft mouse model.[1]

e Treatment: AG-270 was administered orally at doses of 10-200 mg/kg once daily for 38 days.
[1]

e Endpoints: Tumor volume and tumor SAM levels were measured to assess efficacy and
pharmacodynamic effects. Body weight was monitored to assess tolerability.[1]
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Mechanism of Action and Signaling Pathway

AG-270 is an allosteric inhibitor of MAT2A, the enzyme responsible for synthesizing S-
adenosylmethionine (SAM) from methionine and ATP.[2][10] In cancers with homozygous
deletion of the MTAP gene, cells are particularly vulnerable to reductions in SAM levels.[3][10]

The inhibition of MAT2A by AG-270 leads to a decrease in intracellular SAM concentrations.[10]
This, in turn, inhibits the activity of protein arginine methyltransferase 5 (PRMT5), which uses
SAM as a methyl donor.[10] The reduced PRMT5 activity results in a decrease in symmetric
dimethylation of arginine (SDMA) on target proteins involved in critical cellular processes like
MRNA splicing, ultimately leading to cell death in MTAP-deleted cancer cells.[10]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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